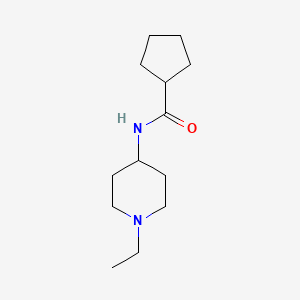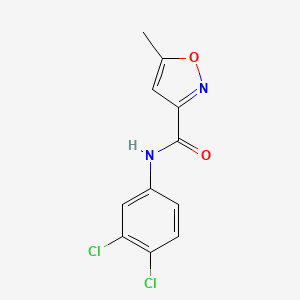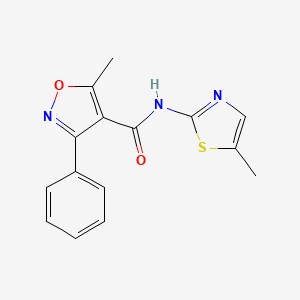![molecular formula C16H12ClN3OS B4431761 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Descripción general
Descripción
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, commonly known as Sunitinib, is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.
Mecanismo De Acción
Sunitinib targets multiple N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, Sunitinib disrupts signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sunitinib also has immunomodulatory effects, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis in preclinical and clinical studies. Sunitinib also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity. In addition, Sunitinib has been shown to have cardiotoxic effects, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sunitinib is a well-studied drug with a known mechanism of action and established preclinical and clinical data. Sunitinib is also readily available and can be synthesized in large quantities, making it suitable for use in lab experiments. However, Sunitinib has limitations in terms of its specificity and toxicity, which may affect the interpretation of experimental results.
Direcciones Futuras
Future research on Sunitinib may focus on developing more specific and less toxic analogs, investigating its potential as a combination therapy with other anti-cancer drugs, and exploring its immunomodulatory effects in more detail. In addition, Sunitinib may be studied for its potential use in other diseases, such as autoimmune disorders and inflammatory conditions.
Conclusion:
Sunitinib is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib targets multiple N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide involved in tumor growth, angiogenesis, and metastasis, and has shown promising results in preclinical and clinical studies. Sunitinib has limitations in terms of its specificity and toxicity, but its established preclinical and clinical data make it a valuable tool for investigating the biology of cancer and developing new anti-cancer therapies.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied for its anti-cancer properties, and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib has also shown promising results in preclinical studies for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma. Sunitinib has been used in both in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-14(12-3-2-4-13(17)9-12)19-16(22-10)20-15(21)11-5-7-18-8-6-11/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYYYSFBSGQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431713.png)





![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)